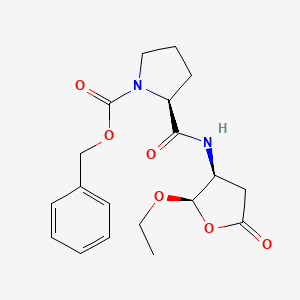

(S)-Benzyl 2-(((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamoyl)pyrrolidine-1-carboxylate

描述

(S)-Benzyl 2-(((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamoyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C19H24N2O6 and its molecular weight is 376.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(S)-Benzyl 2-(((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamoyl)pyrrolidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activity, drawing from diverse sources to provide a comprehensive overview.

The molecular formula of this compound is with a molecular weight of 376.4 g/mol. The compound is characterized by its unique structural features, including the ethoxy group and the tetrahydrofuran moiety, which contribute to its biological activity .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections detail these activities based on available studies.

Antimicrobial Activity

Studies have demonstrated that derivatives of benzyl compounds exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains such as Pseudomonas aeruginosa, Bacillus cereus, and Staphylococcus aureus. The antimicrobial activity was evaluated using minimum inhibitory concentration (MIC) assays, revealing promising results at concentrations as low as 0.22 μg/mm² .

Anticancer Activity

The anticancer potential of related compounds has been documented in various studies. Notably, a related benzyl derivative demonstrated potent efficacy against ovarian cancer xenografts in nude mice, achieving tumor growth suppression of approximately 100% . The mechanism of action appears to involve the induction of apoptosis in cancer cells, although specific pathways related to this compound remain to be fully elucidated.

Enzyme Inhibition

Recent research has highlighted the compound's potential as an inhibitor of key enzymes involved in various diseases. For example, virtual screening studies have identified it as a potential inhibitor of HIV reverse transcriptase and other relevant targets in metabolic disorders such as diabetes and Alzheimer's disease . The pharmacophore modeling suggests that specific molecular features are critical for binding affinity and activity against these targets.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound:

科学研究应用

Antiinflammatory and Antiproliferative Properties

Research has indicated that derivatives of compounds similar to (S)-Benzyl 2-(((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamoyl)pyrrolidine-1-carboxylate exhibit anti-inflammatory properties. For instance, compounds with similar structures have been investigated for their efficacy in treating psoriasis and other inflammatory disorders .

Case Study: Psoriasis Treatment

A study evaluated the effectiveness of (S)-Benzyl derivatives in reducing inflammation and keratinocyte proliferation in psoriatic lesions. The results demonstrated a significant reduction in inflammatory markers, suggesting potential therapeutic applications in dermatological conditions.

Anticancer Activity

The compound has also been explored for its anticancer properties. Research indicates that certain structural analogs can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Data Table: Anticancer Activity of Related Compounds

| Compound Name | Type of Cancer | Mechanism of Action | Reference |

|---|---|---|---|

| Compound A | Breast Cancer | Apoptosis Induction | |

| Compound B | Colon Cancer | Cell Cycle Arrest | |

| (S)-Benzyl 2... | Various Cancers | Multiple Pathways |

Toxicology Studies

Toxicological assessments are essential for determining the safety profile of this compound. Preliminary studies indicate a favorable safety margin with low cytotoxicity in vitro, making it a candidate for further development .

Applications in Drug Development

The compound serves as a scaffold for developing new drugs targeting inflammatory diseases and cancers. Its unique structure allows for modifications that can enhance bioactivity and selectivity towards specific targets.

化学反应分析

Carbamate Hydrolysis

The benzyl carbamate group undergoes hydrolysis under acidic or basic conditions, producing benzyl alcohol, carbon dioxide, and the corresponding amine. This reaction is critical for deprotection in synthetic pathways.

The tetrahydrofuran oxo group may stabilize intermediates via hydrogen bonding, influencing reaction kinetics .

Hydrogenolytic Deprotection

Catalytic hydrogenation selectively removes the benzyl group from the carbamate, yielding a free amine without disrupting the tetrahydrofuran or pyrrolidine rings.

| Catalyst | Conditions | Products | Yield |

|---|---|---|---|

| 10% Pd/C | H₂ (1 atm), EtOH, 25°C, 2h | (2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-amine | >90% |

This method is preferred for its selectivity and compatibility with sensitive functional groups .

Ring-Opening Reactions

The 5-oxotetrahydrofuran moiety undergoes nucleophilic ring-opening under acidic or basic conditions. For example:

Acid-Catalyzed Ring-Opening

In the presence of H₂SO₄, the ring opens to form a γ-keto acid derivative:

Base-Mediated Ring-Opening

With NaOEt, the reaction produces a diol intermediate:

Amide Coupling

The pyrrolidine carbamate participates in peptide coupling reactions. For instance, using EDC/HOBt:

| Reagents | Product | Application |

|---|---|---|

| EDC, HOBt, DIPEA | Conjugates with carboxylic acids (e.g., aryl acids) | Prodrug synthesis |

Ethoxy Group Substitution

The ethoxy group on the tetrahydrofuran ring is susceptible to nucleophilic displacement. With NaN₃ in DMF:

Stability and Side Reactions

常见问题

Basic Research Questions

Q. What are the key synthetic steps for preparing (S)-Benzyl 2-(((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamoyl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodology : Utilize coupling reactions (e.g., mixed anhydride method) under anhydrous conditions with reagents like DIPEA and isobutyl chloroformate. Monitor reaction progress via LC-MS to ensure complete conversion of intermediates. Purify the final product using flash chromatography with gradients such as 0–100% EtOAc/hexane .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

- Methodology :

- NMR : Analyze and NMR spectra to verify stereochemistry (e.g., coupling constants ) and carbamate/carbonyl functionality. For example, a lactone carbonyl in tetrahydrofuran may appear at ~170 ppm in NMR .

- IR : Identify characteristic stretches (e.g., ~1700 cm for carbamate C=O).

- HRMS : Confirm molecular weight with <2 ppm deviation .

Q. What storage conditions are recommended to maintain compound stability?

- Methodology : Store in sealed, light-resistant containers under inert atmosphere (e.g., N) at –20°C. Avoid moisture to prevent hydrolysis of the carbamate group. Regularly assess purity via HPLC .

Advanced Research Questions

Q. How can researchers resolve discrepancies between observed and theoretical NMR data for this compound?

- Methodology :

- Re-examine stereochemical control : Check for epimerization during synthesis by varying reaction temperatures or using chiral auxiliaries .

- 2D NMR : Employ COSY or NOESY to assign stereocenters. For example, NOESY correlations between pyrrolidine protons and the tetrahydrofuran moiety can confirm spatial proximity .

- X-ray crystallography : Use single-crystal diffraction for absolute configuration determination if suitable crystals are obtained .

Q. What strategies improve enantiomeric excess (ee) during synthesis?

- Methodology :

- Chiral chromatography : Use chiral HPLC with columns like IC (e.g., 90:10 hexane:EtOH isocratic elution) to monitor and separate enantiomers .

- Kinetic control : Optimize reaction time and temperature to minimize racemization. For example, shorter reaction times at lower temperatures (e.g., 0–4°C) may preserve stereochemical integrity .

Q. How should conflicting biological assay results be investigated for compound-related causes?

- Methodology :

- Purity reassessment : Use stability-indicating HPLC to detect degradation products (e.g., hydrolyzed carbamate or lactone rings) .

- Fresh synthesis : Compare activity between batches to rule out storage-related degradation.

- Assay conditions : Test compound stability under assay pH/temperature and use inert solvents (e.g., DMSO) to prevent solvolysis .

Q. What advanced techniques validate the compound’s stability under experimental conditions?

- Methodology :

- Accelerated stability studies : Expose the compound to stress conditions (e.g., 40°C/75% RH) and monitor degradation via UPLC-MS.

- Solid-state characterization : Use DSC or TGA to assess thermal stability and polymorphic transitions .

Q. Data Contradiction Analysis

Q. If LC-MS data suggests impurities not detected by NMR, how should researchers proceed?

- Methodology :

- Orthogonal purification : Reprocess the compound using alternative methods (e.g., preparative HPLC with a C18 column).

- High-resolution MS/MS : Fragment ions can identify impurities (e.g., de-ethoxy byproducts) .

- Spiking experiments : Compare retention times with synthetic standards to confirm impurity identity .

Q. Experimental Design Considerations

Q. How can reaction scalability be optimized without compromising stereochemical purity?

- Methodology :

- Flow chemistry : Continuous processing minimizes batch-to-batch variability and improves mixing efficiency.

- In-line analytics : Implement real-time FTIR or Raman spectroscopy to monitor critical intermediates .

属性

IUPAC Name |

benzyl (2S)-2-[[(2R,3S)-2-ethoxy-5-oxooxolan-3-yl]carbamoyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O6/c1-2-25-18-14(11-16(22)27-18)20-17(23)15-9-6-10-21(15)19(24)26-12-13-7-4-3-5-8-13/h3-5,7-8,14-15,18H,2,6,9-12H2,1H3,(H,20,23)/t14-,15-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGDDOIRFLHQCEP-RLFYNMQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(CC(=O)O1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1[C@H](CC(=O)O1)NC(=O)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30731092 | |

| Record name | Benzyl (2S)-2-{[(2R,3S)-2-ethoxy-5-oxooxolan-3-yl]carbamoyl}pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864167-16-8 | |

| Record name | Benzyl (2S)-2-{[(2R,3S)-2-ethoxy-5-oxooxolan-3-yl]carbamoyl}pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。